N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide is a synthetic compound developed for its potential antitumor properties. [ [] ] While its specific classification is not explicitly mentioned in the provided abstracts, its structural features and reported activity suggest it belongs to a class of small molecule kinase inhibitors. [ [] ] This compound is significant in scientific research for its potential to elucidate novel therapeutic targets and mechanisms related to cancer.
THZ1-R is a structural analog of THZ1, which is recognized as a potent inhibitor of Cyclin-dependent kinase 7. Unlike THZ1, THZ1-R exhibits minimal kinase inhibitory activity and serves as a critical negative control in various experimental settings. The compound is primarily studied in the context of transcriptional regulation and its implications in cancer therapy.
THZ1-R was developed as part of research focused on targeting transcriptional regulation pathways, particularly those involving Cyclin-dependent kinase 7. The compound was synthesized to provide insights into the mechanisms through which THZ1 exerts its effects while allowing researchers to understand the specific roles of CDK7 in cellular processes without the confounding effects of active inhibition.
THZ1-R is classified as a small molecule inhibitor, specifically targeting kinases involved in the phosphorylation of the C-terminal domain of RNA polymerase II. It is categorized under compounds that modulate transcriptional activity, making it relevant for studies in oncology and cellular biology.
The synthesis of THZ1-R involves multiple steps that typically include:
THZ1-R retains a similar core structure to THZ1 but lacks certain functional groups that confer its inhibitory properties. The structural modifications are designed to minimize interaction with the active site of Cyclin-dependent kinase 7.
In experimental setups, THZ1-R is often used alongside THZ1 to demonstrate the specificity and efficacy of CDK7 inhibition. This comparison allows researchers to distinguish between effects caused by active inhibition versus those resulting from other cellular processes.
THZ1-R functions primarily as a negative control in studies investigating the role of Cyclin-dependent kinase 7 in transcriptional regulation. By lacking significant inhibitory activity, it allows researchers to observe baseline cellular functions without interference from kinase inhibition.
In studies where both compounds are used, data indicate that while THZ1 effectively reduces phosphorylation levels on RNA polymerase II, THZ1-R does not elicit similar changes, thereby confirming its inactivity in this context.
Relevant data regarding these properties remain sparse due to limited focus on this analog compared to its active counterpart.
THZ1-R is primarily utilized in research settings as a negative control compound when studying the effects of CDK7 inhibition on transcriptional regulation and cellular processes. Its role is crucial for validating findings related to therapeutic strategies targeting Cyclin-dependent kinases in cancer treatment and understanding transcriptional dysregulation in various diseases.
Cyclin-dependent kinases (CDKs) are pivotal regulators of cellular transcription and cell cycle progression. CDK7, a member of this family, functions as a dual-function kinase within the transcription factor IIH (TFIIH) complex and as a CDK-activating kinase (CAK). It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Ser5 and Ser7 residues, facilitating transcription initiation and promoter escape [1] [5]. CDK12 and CDK13 further regulate transcriptional elongation and mRNA processing, particularly for genes involved in DNA damage response [2].
In oncology, CDK7 is overexpressed in aggressive cancers (e.g., T-cell acute lymphoblastic leukemia (T-ALL), MYC-amplified medulloblastoma, and cholangiocarcinoma), where it drives pathologic gene expression programs. It phosphorylates oncogenic transcription factors (e.g., RUNX1) and sustains super-enhancers that amplify oncogenes like MYC [1] [5] [8]. This dependency creates a therapeutic vulnerability termed "transcriptional addiction" in malignancies reliant on dysregulated transcription [1].
Table 1: CDK Families Involved in Transcriptional Regulation
CDK | Primary Function | Oncogenic Role |
---|---|---|
CDK7 | Pol II CTD phosphorylation (Ser5/Ser7); CAK activity | Sustains super-enhancers; amplifies MYC/RUNX1 |
CDK12 | Elongation; DNA damage response genes | Maintains genomic stability; overexpressed in breast cancer |
CDK13 | mRNA processing; pause-release | Supports oncogenic splicing programs |
The discovery of THZ1 marked a breakthrough in targeting transcriptional CDKs. Unlike ATP-competitive inhibitors, THZ1 employs a covalent inhibition strategy by binding irreversibly to Cys312 (CDK7) or homologous cysteines in CDK12/13 (Cys1039/Cys1017) via an acrylamide moiety [1] [2]. This mechanism achieves nanomolar potency (IC₅₀ ~3.4 nM for CDK7) and selectivity by exploiting unique cysteine residues outside the kinase domain [1] [6].
In preclinical studies, THZ1 demonstrated profound anti-tumor activity across diverse cancers:
However, THZ1 faced limitations due to ABC transporter-mediated resistance. Upregulation of ABCB1 (MDR1) and ABCG2 efflux pumps in neuroblastoma and lung cancer models reduced intracellular drug accumulation, necessitating higher doses and diminishing efficacy [2].
Table 2: Preclinical Efficacy of THZ1 in Transcriptionally Addicted Cancers
Cancer Type | Key Molecular Targets | Observed Effects |
---|---|---|
T-ALL | RUNX1 super-enhancer; RNA Pol II | Global transcriptional collapse; apoptosis |
Cholangiocarcinoma | MCL1; RNA Pol II CTD phosphorylation | Synergy with BCL2/XL inhibitors (ABT-263) |
Small-cell lung cancer | MYC; CDK12/13 | ABCG2-dependent resistance limits efficacy |
THZ1-R (CAS: 1621523-07-6) was designed as a critical chemical control to validate THZ1’s mechanism of action. Its structure replaces the electrophilic acrylamide group in THZ1 with a non-covalent propyl amide moiety, eliminating cysteine reactivity while retaining core pharmacophore elements [2] [6]. This modification results in a >30-fold reduction in CDK7 affinity (Kd: 142 nM vs. THZ1’s Kd: <5 nM) [6].
Functionally, THZ1-R lacks the irreversible binding essential for sustained CDK7/12/13 inhibition:
THZ1-R’s utility is underscored in studies dissecting CDK7/12/13 biology:
Table 3: Structural-Activity Relationship (SAR) of THZ1 vs. THZ1-R
Property | THZ1 | THZ1-R |
---|---|---|
Acrylamide Moiety | Electrophilic (covalent binder) | Propyl amide (non-covalent) |
CDK7 Kd/IC₅₀ | <5 nM | 142 nM |
Cellular Activity | Apoptosis at 50–100 nM | No activity below 1,000 nM |
Key Applications | Therapeutic lead; target validation | Mechanistic control; SAR studies |
Compound Names Mentioned: THZ1, THZ1-R, ABT-263, YKL-1-116, AZD5438, Flavopiridol.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7